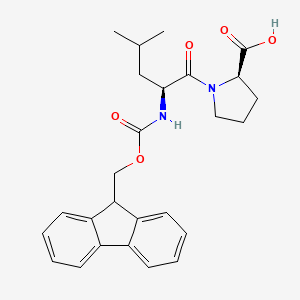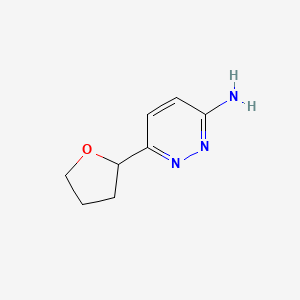
6-(Oxolan-2-yl)pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Oxolan-2-yl)pyridazin-3-amine is an organic compound with the molecular formula C8H11N3O It features a pyridazine ring substituted with an oxolane (tetrahydrofuran) group at the 6-position and an amine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxolan-2-yl)pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution with Oxolane Group: The oxolane group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyridazine derivative with an oxolane-containing reagent under basic conditions.
Introduction of the Amine Group: The amine group can be introduced through a reductive amination process, where the pyridazine derivative is reacted with an amine source in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridazine ring or the oxolane group, leading to partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
科学的研究の応用
Chemistry
In chemistry, 6-(Oxolan-2-yl)pyridazin-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating enzyme activity, receptor binding, and cellular uptake.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its reactivity and functional groups make it a versatile component in various industrial applications.
作用機序
The mechanism of action of 6-(Oxolan-2-yl)pyridazin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, influencing their activity and function.
類似化合物との比較
Similar Compounds
6-(Tetrahydrofuran-2-yl)pyridazin-3-amine: Similar structure with a tetrahydrofuran ring instead of oxolane.
6-(Oxolan-2-yl)pyridazin-3-ol: Similar structure with a hydroxyl group instead of an amine.
6-(Oxolan-2-yl)pyridazin-3-thiol: Similar structure with a thiol group instead of an amine.
Uniqueness
6-(Oxolan-2-yl)pyridazin-3-amine is unique due to the presence of both the oxolane and amine groups, which confer specific reactivity and interaction profiles. This combination of functional groups allows for diverse chemical modifications and applications, distinguishing it from other similar compounds.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
6-(oxolan-2-yl)pyridazin-3-amine |
InChI |
InChI=1S/C8H11N3O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2,(H2,9,11) |
InChIキー |
VEFRTWDVRIZTKX-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C2=NN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



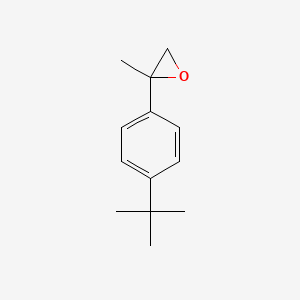
![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)
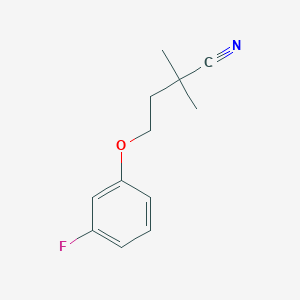

![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)
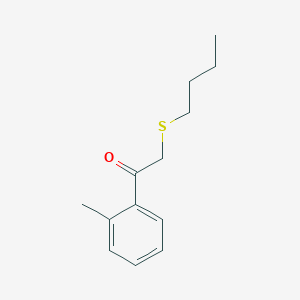


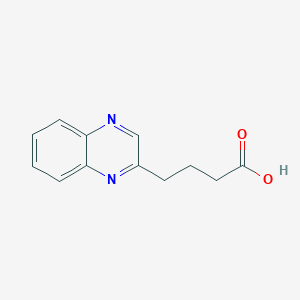
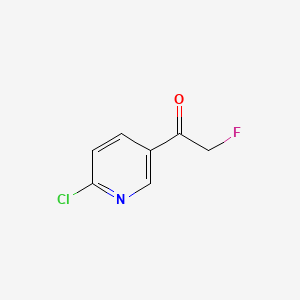

![4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13532236.png)
